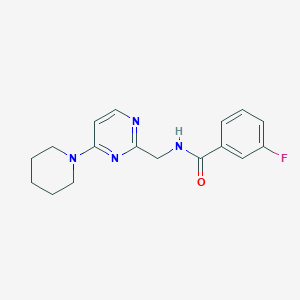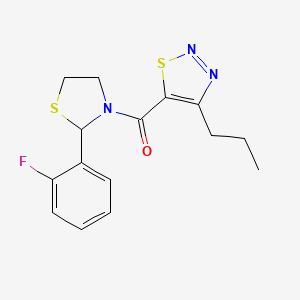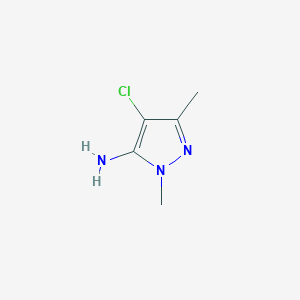![molecular formula C17H23N3O5 B2518327 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoéthyl)-N2-éthyloxalamide CAS No. 896333-87-2](/img/structure/B2518327.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoéthyl)-N2-éthyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in a variety of naturally occurring and synthetic molecules . It has been incorporated into a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .
Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxol-5-yl moiety has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .
Applications De Recherche Scientifique
- Une série de 1-benzo[1,3]dioxol-5-yl-indoles, portant des fragments hétérocycliques 3-N-fusionnés similaires à notre composé, ont été synthétisés et évalués pour leur activité anticancéreuse . Ces dérivés ont montré des résultats prometteurs contre les lignées cellulaires cancéreuses de la prostate, du pancréas et de la leucémie lymphoblastique aiguë. Notamment, des composés comme le 3-N-benzo[1,2,5]oxadiazole 17 et le 3-N-2-méthylquinoléine 20 ont présenté des valeurs de CI50 allant de 328 à 644 nM contre des cellules cancéreuses spécifiques. Des études mécanistiques supplémentaires ont révélé un arrêt du cycle cellulaire et une induction de l’apoptose .
- Bien que non présent naturellement, ce composé est synthétisé chimiquement et destiné à être utilisé comme substance aromatisante dans certaines catégories alimentaires . Cependant, il n’est pas recommandé pour une utilisation dans les boissons.
- Les dérivés du benzo[d][1,3]dioxole ont été explorés pour leurs propriétés pharmaceutiques. Par exemple, ils présentent des effets antitumoraux, antimicrobiens, inhibiteurs de la COX-2 et anti-JH (anti-hormone juvénile) . La structure unique de notre composé peut contribuer à des activités pharmacologiques similaires.
- La benzo[d][1,3]dioxol-5-yl-2-(6-méthoxynaphtalène-2-yl)éthanone est utilisée dans le traitement des affections rhumatismales, notamment la polyarthrite rhumatoïde et l’arthrose . Bien qu’il ne soit pas directement lié à notre composé, cela met en évidence les applications plus larges des dérivés du benzo[d][1,3]dioxole.
- Les chercheurs ont synthétisé de nouveaux composés bioactifs basés sur le squelette du benzo[d][1,3]dioxole. Ces composés, tels que le LASSBio-294, ont présenté des effets inotropes et vasodilatateurs . Les caractéristiques structurelles de notre composé peuvent contribuer à une bioactivité similaire.
Propriétés anticancéreuses
Agent aromatisant
Applications pharmaceutiques
Traitement de la polyarthrite rhumatoïde
Exploration de composés bioactifs
En résumé, le N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoéthyl)-N2-éthyloxalamide est prometteur dans plusieurs domaines, de la recherche sur le cancer aux applications aromatisantes. Sa structure unique invite à de nouvelles investigations et à une optimisation pour de potentiels avantages thérapeutiques. 🌟 .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents .
Mode of Action
It is suggested that similar compounds cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related to cell cycle progression and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has been found to have inhibitory effects on cyclooxygenase (COX) enzymes . COX enzymes are key players in the biosynthesis of prostaglandins, which are important for various biological responses . The compound has shown potent activity against both COX1 and COX2 .
Cellular Effects
In cellular contexts, N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has demonstrated cytotoxic activity against certain cancer cell lines, such as the HeLa cervical cancer cell line . It has also shown to influence cell function by causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .
Molecular Mechanism
At the molecular level, N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Temporal Effects in Laboratory Settings
It has been observed that the compound shows cytotoxic activity against certain cell lines at higher concentration ranges .
Dosage Effects in Animal Models
In animal models, the effects of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide have been observed to vary with different dosages . For instance, it has been found that five doses of a similar compound substantially reduced mice blood glucose levels .
Metabolic Pathways
It has been found to interact with COX enzymes, which are involved in the biosynthesis of prostaglandins .
Transport and Distribution
Its ability to interact with COX enzymes suggests that it may be transported to sites where these enzymes are present .
Subcellular Localization
Given its interaction with COX enzymes, it may be localized in areas where these enzymes are present .
Propriétés
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXINGSZAGGBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)
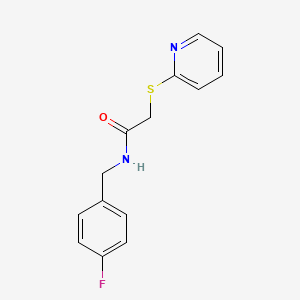
![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)
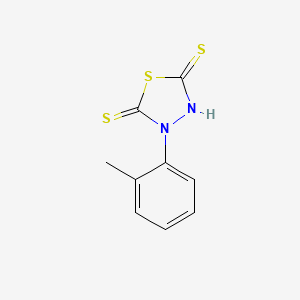
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)
![2-Amino-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2518257.png)
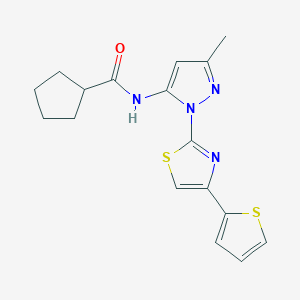
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
